

Application Notes and Protocols for the Analytical Characterization of Quinoline Aldehydes

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Compound of Interest

Compound Name: 7-Bromo-2-chloroquinoline-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the characterization of quinoline aldehydes, crucial intermediates and final products in pharmaceutical and materials science. This document outlines detailed protocols for spectroscopic and chromatographic methods, presents quantitative data in structured tables for comparative analysis, and includes visual workflows to guide researchers.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of quinoline aldehydes. These methods provide insights into the molecular structure, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of quinoline aldehydes by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Quantitative Data Summary

The following tables summarize predicted and experimental ^1H and ^{13}C NMR chemical shift data for various quinoline aldehydes. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Methyl-8-quinolincarboxaldehyde[1]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.5	s	1H	-CHO
~8.9	d	1H	Aromatic-H
~8.1-8.3	d	1H	Aromatic-H
~7.5-7.8	m	3H	Aromatic-H
~2.8	s	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 2-Methyl-8-quinolincarboxaldehyde[1]

Chemical Shift (δ) ppm	Assignment
~193	-CHO
~158	Aromatic C-N
~148	Aromatic C-C
~120-140	Aromatic C
~25	-CH ₃

Table 3: Experimental ^1H NMR Data for Selected Quinolincarbaldehydes[2]

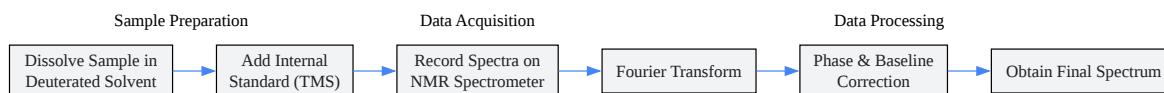
Compound	Solvent	Chemical Shifts (δ) ppm and Assignments
8-Hydroxyquinoline-5-carbaldehyde	DMSO-d ₆	10.14 (s, 1H, HC=O), 9.56 (dd, 1H, aromatic), 8.97 (dd, 1H, aromatic), 8.17 (d, 1H, aromatic), 7.78 (dd, 1H, aromatic), 7.26 (d, 1H, aromatic)
5-Methyl-8-hydroxyquinoline-7-carbaldehyde	CDCl ₃	10.36 (s, 1H, HC=O), 8.90 (d, 1H, aromatic), 8.26 (d, 1H, aromatic), 7.58 (dd, 1H, aromatic), 7.53 (s, 1H, aromatic), 2.56 (s, 3H, CH ₃)
6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde	DMSO-d ₆	10.20 (s, 1H, HC=O), 9.18 (d, 1H, aromatic), 7.98 (d, 1H, aromatic), 7.64 (d, 1H, aromatic), 7.43 (d, 1H, aromatic), 3.11 (s, 6H, 2NCH ₃), 2.58 (s, 3H, CH ₃)
8-(Dimethylamino)quinoline-5-carbaldehyde	CDCl ₃	10.06 (s, 1H, HC=O), 9.72 (dd, 1H, aromatic), 8.87 (dd, 1H, aromatic), 7.84 (d, 1H, aromatic), 7.53 (dd, 1H, aromatic), 6.97 (d, 1H, aromatic), 3.36 (s, 6H, 2NCH ₃)

Experimental Protocol: NMR Spectroscopy[1]

- Sample Preparation: Dissolve approximately 5-10 mg of the quinoline aldehyde sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Instrumentation: Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[1]
- Data Acquisition: Acquire the spectra at room temperature. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Diagram: NMR Experimental Workflow



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Caption: Workflow for NMR spectroscopic analysis of quinoline aldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For quinoline aldehydes, key characteristic peaks include the C=O stretching of the aldehyde group and C=N stretching of the quinoline ring.

Quantitative Data Summary

Table 4: Characteristic IR Absorption Bands for Quinoline Aldehydes

Functional Group	Vibration	Typical Wavenumber (cm ⁻¹)	Reference
Aldehyde C-H	Stretch	2857–2850	[3]
Aldehyde C=O	Stretch	~1693	[4]
Quinoline C=C	Stretch	1617–1507	[3]
Quinoline C=N	Stretch	~1622-1662	[4][5]
Aromatic C-H	Stretch	3087–2852	[3]

Experimental Protocol: FTIR Spectroscopy[1]

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
 - Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the quinoline aldehyde.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of quinoline aldehydes. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Quantitative Data Summary

Table 5: Key Fragment Ions of Quinoline Aldehydes in Mass Spectrometry

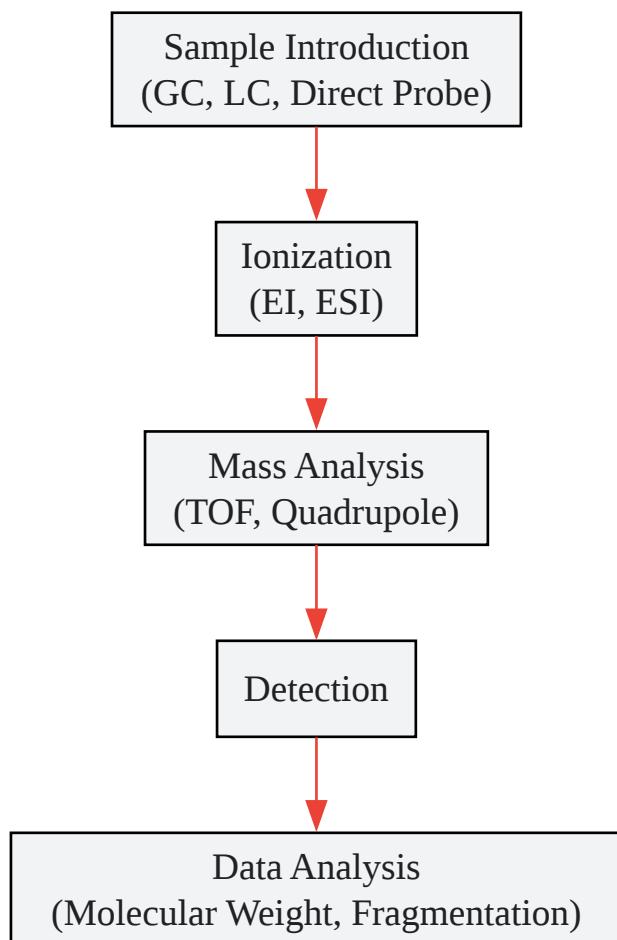
Compound	Ionization	m/z (Assignment)	Reference
Quinoline-2-carboxylic acid (as an analog)	EI	173 ($[M]^{+\bullet}$), 128 ($[M - COOH]^{+}$), 129 ($[M - CO_2]^{+\bullet}$)	[6]
4-Quinolincarboxaldehyde	EI/ESI	Molecular ions ($M^{\bullet+}$ and $[M+H]^+$) with mass errors < 5 mDa	[7][8]
2-Chloro-3-formyl-8-methyl quinoline	-	193 ($[M+2]^+$), 191 ($[M]^+$)	[4]
8-Hydroxyquinoline-5-carbaldehyde	GC-MS (EI)	-	[2]
6-(Dimethylamino)quinoline-5-carbaldehyde	GC-MS (EI)	-	[2]

Experimental Protocol: Mass Spectrometry[1][7]

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[1][7]
- Ionization: Ionize the sample using an appropriate technique:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
 - Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds, often used with LC-MS.[7]
- Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., time-of-flight (TOF), quadrupole).
- Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine

the elemental composition.

Diagram: Mass Spectrometry Logical Flow



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Caption: Logical flow of a mass spectrometry experiment.

Chromatographic Characterization

Chromatographic techniques are essential for separating quinoline aldehydes from impurities and for their quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and quantification of quinoline aldehydes. Reversed-phase HPLC (RP-HPLC) is a common mode for these

compounds.

Quantitative Data Summary

Table 6: Typical RP-HPLC Parameters for Quinoline Aldehyde Analysis[9]

Parameter	Value
Column	C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 μ m)
Mobile Phase	Gradient of Acetonitrile and Water
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 μ L

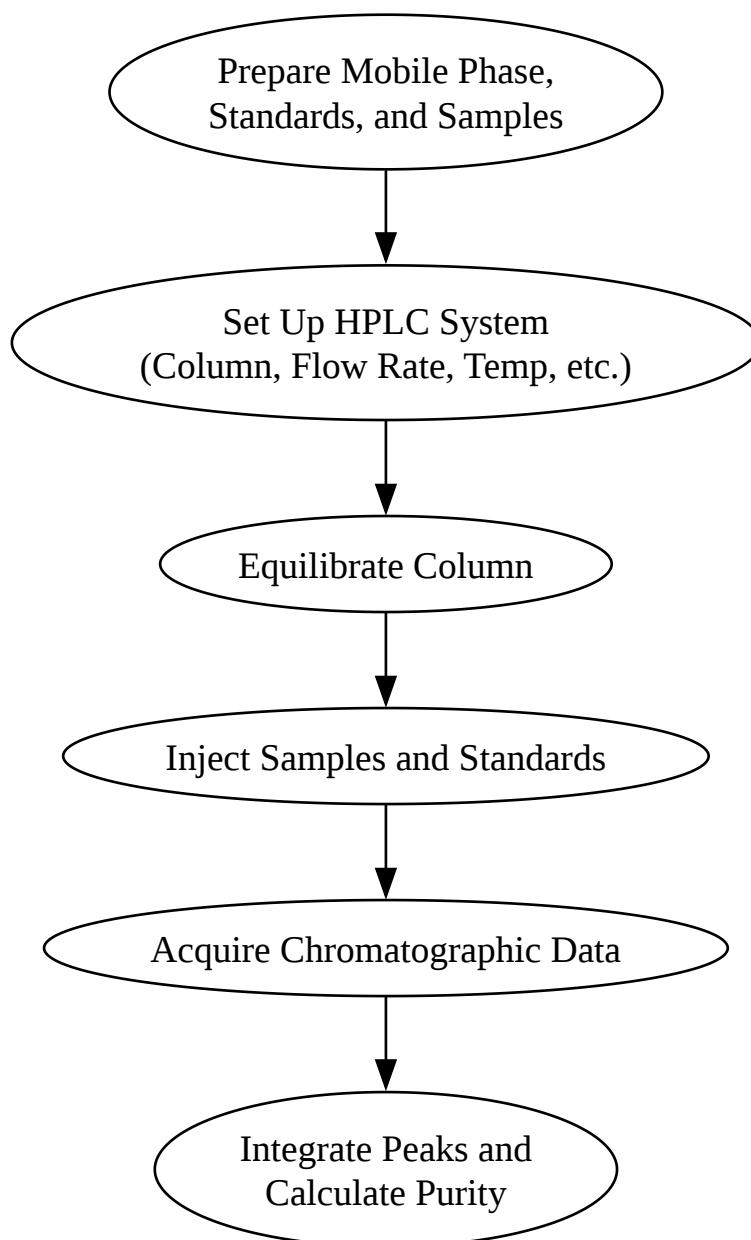
Table 7: Example Gradient Program for RP-HPLC[9]

Time (min)	% Acetonitrile
0-2	30
2-15	30 to 80
15-18	80
18-20	80 to 30
20-25	30 (equilibration)

Experimental Protocol: RP-HPLC for Purity Analysis[9][10]

- Instrumentation: Use a standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[9]

- Mobile Phase Preparation: Prepare the mobile phases (e.g., HPLC-grade acetonitrile and water) and degas them.
- Standard and Sample Preparation:
 - Standard Solution: Prepare a stock solution of a quinoline aldehyde reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare working standards by serial dilution.[9]
 - Sample Solution: Accurately weigh and dissolve the sample in the diluent. Filter the solution through a 0.45 µm syringe filter.[10]
- Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Tables 6 and 7.
- Data Acquisition and Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject the standard and sample solutions. Identify the main peak corresponding to the quinoline aldehyde and calculate the purity based on the peak area percentage.



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